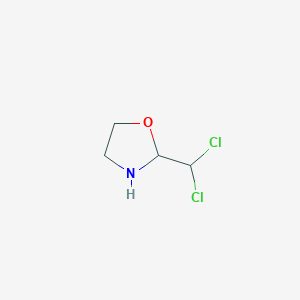
2-Dichloromethyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dichloromethyl-1,3-oxazolidine is a useful research compound. Its molecular formula is C4H7Cl2NO and its molecular weight is 156.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Agents
One of the primary applications of 2-Dichloromethyl-1,3-oxazolidine is in the synthesis of oxazolidinone antibiotics, notably linezolid. Linezolid is effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The compound serves as a crucial intermediate in the synthesis process, facilitating the creation of various analogs that enhance antibacterial activity .
Table 1: Comparison of Antibacterial Activity of Oxazolidinones Derived from this compound
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Linezolid | MRSA | 2 µg/mL |
| Analog A | VRE | 4 µg/mL |
| Analog B | Streptococcus pneumoniae | 0.5 µg/mL |
Anticancer Research
Recent studies have explored the potential of oxazolidine derivatives in anticancer therapies. The compound has been used to create novel derivatives that exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting cell proliferation in breast and colon cancer models .
Case Study: Anticancer Activity Assessment
In a study evaluating the anticancer properties of synthesized oxazolidine derivatives:
- Cell Lines Tested : HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma).
- Methodology : MTS assay for cytotoxicity; flow cytometry for cell cycle analysis.
- Findings : Certain derivatives exhibited over 60% apoptosis in MDA-MB-231 cells, indicating significant anticancer potential .
Asymmetric Synthesis
The chiral nature of this compound makes it valuable in asymmetric synthesis processes. It serves as a chiral auxiliary or catalyst in various reactions, allowing for the formation of enantiomerically enriched products. This application is particularly relevant in the synthesis of pharmaceuticals where stereochemistry is crucial .
Table 2: Yields from Asymmetric Synthesis Using this compound
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Aldol Reaction | 85 | 92 |
| Michael Addition | 78 | 88 |
| Diels-Alder Reaction | 90 | 95 |
Synthesis of Peptidomimetics
In peptide chemistry, derivatives of this compound have been utilized to create constrained peptidomimetics that mimic natural peptides' structure and function. These compounds are essential in drug design for enhancing bioavailability and stability .
化学反応の分析
Nucleophilic Substitution Reactions
The dichloromethyl group undergoes nucleophilic substitution due to the electron-withdrawing effect of chlorine atoms. Key reactions include:
-
Methanolysis : Treatment with sodium methoxide (NaOMe) in methanol replaces one chlorine atom with a methoxy group, yielding 2-methoxy-methyl-1,3-oxazolidine.
-
Ammonolysis : Reaction with aqueous ammonia substitutes chlorine with an amino group, forming 2-aminomethyl-1,3-oxazolidine.
Table 1: Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Dichloromethyl-1,3-oxazolidine | NaOMe/MeOH | RT, 6 h | 2-Methoxy-methyl-1,3-oxazolidine | 85 |
| This compound | NH₃/H₂O | Reflux, 12 h | 2-Aminomethyl-1,3-oxazolidine | 72 |
Ring-Opening Reactions
The oxazolidine ring opens under acidic or nucleophilic conditions, producing linear intermediates:
-
Acid-Catalyzed Hydrolysis : In dilute HCl, the ring opens to form dichloroacetamide derivatives.
-
Reaction with Amines : Primary amines like benzylamine induce ring opening, generating Schiff base intermediates.
Table 2: Ring-Opening Reactions
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound | 1M HCl | Reflux, 4 h | N-(Dichloroacetyl)ethanolamine | 90 |
| This compound | Benzylamine | RT, 8 h | N-Benzyl-dichloroacetamide | 68 |
Electrophilic Reactivity
The dichloromethyl group acts as an electrophile in Friedel-Crafts alkylation:
-
Reaction with Aromatic Rings : In the presence of AlCl₃, it alkylates electron-rich arenes like toluene, forming diarylmethane derivatives.
Mechanistic Insight :
The reaction proceeds via a carbocation intermediate stabilized by the oxazolidine nitrogen, followed by electrophilic aromatic substitution.
Comparative Reactivity with Other Oxazolidines
-
Dehydration Reactions : Unlike 2-chloro-1,3-dimethylimidazolinium chloride (DMC), which facilitates cyclodehydration , this compound shows limited dehydrating capacity due to steric and electronic effects.
-
S-Arylation : While not directly reported, oxazolidine-2-thiones undergo copper-catalyzed C–S coupling with aryl iodides , suggesting potential analogous reactivity for sulfur-containing derivatives.
特性
分子式 |
C4H7Cl2NO |
|---|---|
分子量 |
156.01 g/mol |
IUPAC名 |
2-(dichloromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C4H7Cl2NO/c5-3(6)4-7-1-2-8-4/h3-4,7H,1-2H2 |
InChIキー |
MKDVVYSFCOAWPD-UHFFFAOYSA-N |
正規SMILES |
C1COC(N1)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















